![molecular formula C28H32N4O2 B2606769 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide CAS No. 2034622-61-0](/img/structure/B2606769.png)
2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzoindole core, a piperazine ring, and an acetamide group, making it a molecule of interest for its unique structural properties and potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Benzoindole Core: This step often involves cyclization reactions starting from appropriate aniline derivatives.
Attachment of the Piperazine Ring: The benzoindole core is then reacted with a piperazine derivative under conditions that promote nucleophilic substitution.
Introduction of the Acetamide Group: The final step involves acylation to introduce the acetamide group, often using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This might involve:
Continuous Flow Chemistry: To enhance reaction efficiency and control.
Catalysis: Using catalysts to lower activation energy and increase reaction rates.
Purification Techniques: Employing crystallization, distillation, or chromatography to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzoindole core, leading to the formation of quinone-like structures.
Reduction: Reduction reactions can target the carbonyl group in the acetamide moiety, potentially converting it to an amine.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
Oxidation Products: Quinone derivatives.
Reduction Products: Amines.
Substitution Products: Various substituted piperazine derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as a ligand in catalytic reactions.
Biology
Pharmacology: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.
Biochemical Probes: Used to study biological pathways and molecular interactions.
Medicine
Drug Development: Potential candidate for drug development due to its unique structure and biological activity.
Diagnostics: May be used in diagnostic assays to detect specific biomolecules.
Industry
Material Science:
Agriculture: Could be explored for use in agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzoindole core may intercalate with DNA or interact with proteins, while the piperazine ring could enhance binding affinity and specificity. The acetamide group may participate in hydrogen bonding, stabilizing the compound’s interaction with its target.
Comparación Con Compuestos Similares
Similar Compounds
2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(2-phenylethyl)acetamide: Similar structure but with a different alkyl chain length.
2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(4-phenylbutyl)acetamide: Similar structure but with a longer alkyl chain.
Uniqueness
The uniqueness of 2-(4-(2-(2-oxobenzo[cd]indol-1(2H)-yl)ethyl)piperazin-1-yl)-N-(3-phenylpropyl)acetamide lies in its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to its analogs. The precise arrangement of these groups can influence its binding properties, stability, and overall efficacy in various applications.
Propiedades
IUPAC Name |
2-[4-[2-(2-oxobenzo[cd]indol-1-yl)ethyl]piperazin-1-yl]-N-(3-phenylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N4O2/c33-26(29-14-6-9-22-7-2-1-3-8-22)21-31-17-15-30(16-18-31)19-20-32-25-13-5-11-23-10-4-12-24(27(23)25)28(32)34/h1-5,7-8,10-13H,6,9,14-21H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDBUHRVCDGHQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C3=CC=CC4=C3C(=CC=C4)C2=O)CC(=O)NCCCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
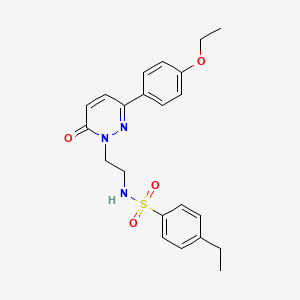
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2606694.png)
![1-(4-fluorobenzyl)-2-(furan-2-yl)-1H-benzo[d]imidazole](/img/structure/B2606695.png)
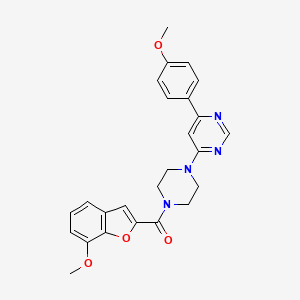
![N-cyclopentyl-2-((6,8-dimethyl-2-(4-nitrophenyl)-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2606698.png)
![5-isopropyl-N-(4-methoxybenzyl)-3-oxo-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2606699.png)
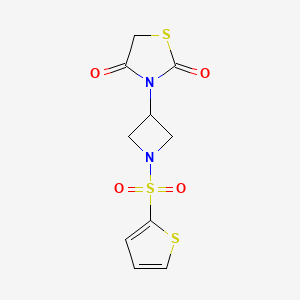
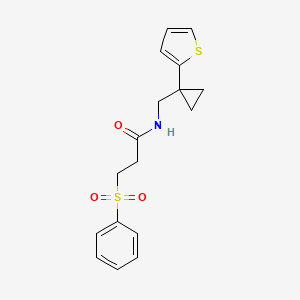
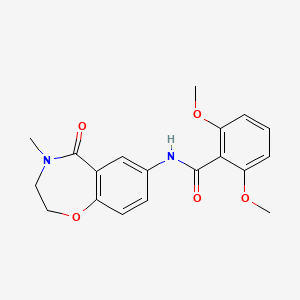
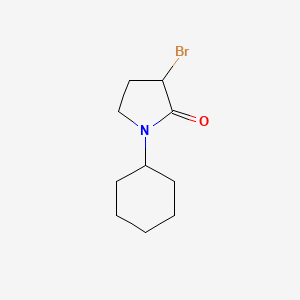
![methyl 5,5,7,7-tetramethyl-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzamido}-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2606706.png)
![4-[(5-Methyl-1,2,4-oxadiazol-3-yl)methyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2606707.png)
![3-(3,4-dichlorophenyl)-1-(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)propan-1-one](/img/structure/B2606708.png)

